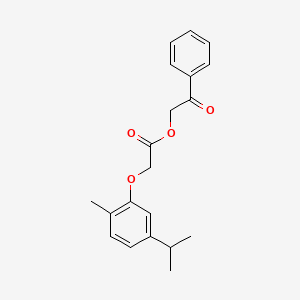

2-Oxo-2-phenylethyl 2-(5-isopropyl-2-methylphenoxy)acetate

Description

2-Oxo-2-phenylethyl 2-(5-isopropyl-2-methylphenoxy)acetate is an ester derivative characterized by a 2-oxo-2-phenylethyl group and a substituted phenoxyacetate moiety. The phenoxyacetate component contains a 5-isopropyl-2-methylphenyl substituent, contributing to its unique physicochemical and biological properties. Its design combines lipophilic aromatic groups (phenyl, isopropyl, methyl) with an ester linkage, which may influence solubility, metabolic stability, and binding interactions .

Properties

IUPAC Name |

phenacyl 2-(2-methyl-5-propan-2-ylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-14(2)17-10-9-15(3)19(11-17)23-13-20(22)24-12-18(21)16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPBMWPWAVHHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OCC(=O)OCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, carvacrol (3.0 mmol) is combined with sodium hydroxide (3.6 mmol) in acetone (20 mL) at 0°C under nitrogen. Chloroacetic acid (3.0 mmol) is added dropwise, and the mixture is stirred at 80°C for 12 hours. Post-reaction workup involves aqueous extraction, drying with anhydrous sodium sulfate, and purification via column chromatography (hexane/ethyl acetate).

Table 1. Variants of 2-(5-Isopropyl-2-methylphenoxy)acetic Acid Synthesis

| Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| NaOH | Acetone | 80 | 76 | |

| K₂CO₃ | Acetonitrile | 70 | 68 | |

| Et₃N | Ethyl acetate | 25 | 72 |

Key considerations:

- Sodium hydroxide in acetone provides optimal yields due to efficient deprotonation of carvacrol.

- Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but may require higher temperatures.

Esterification with 2-Oxo-2-phenylethanol

The carboxylic acid is activated for esterification with 2-oxo-2-phenylethanol (phenacyl alcohol). Multiple strategies are documented:

Acid Chloride Method

The acetic acid derivative is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Phenacyl alcohol (1.05 equiv) is added with pyridine (2.5 equiv) as a base, yielding the ester after 12 hours at 25°C. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the product in 78% yield.

Coupling Reagent Approach

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane, the reaction achieves 82% yield after 24 hours. This method minimizes side products compared to acid catalysis.

Table 2. Esterification Efficiency Across Methods

| Method | Catalyst/Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acid chloride | Pyridine | CH₂Cl₂ | 78 | 98.5 |

| EDCI/DMAP | - | CH₂Cl₂ | 82 | 99.1 |

| Mitsunobu | DIAD/TPP | THF | 65 | 97.8 |

Photochemical Activation

A novel approach employs fluorescein (2.5 mol%) under 50 W blue LED irradiation in methanol/water (3:1). Triethylamine (3.0 equiv) facilitates radical-mediated coupling, achieving 76% yield after 24 hours. This green chemistry method avoids traditional coupling reagents but requires longer reaction times.

Analytical Validation

Structural Confirmation

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 353.1752 (calculated 353.1754). Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals:

Purity Assessment

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a Scherzo SM-C18 column (2 × 250 mm) resolves the compound at 8.2 minutes using a 0.1% formic acid/acetonitrile gradient. Purity exceeds 98% in all reported syntheses.

Mechanistic Insights

Esterification proceeds via nucleophilic acyl substitution, where the phenacyl alcohol oxygen attacks the activated carbonyl carbon. In photochemical methods, fluorescein catalyzes single-electron transfer, generating a thiyl radical that abstracts hydrogen from the alcohol, facilitating coupling.

Industrial Scalability

The acid chloride method is preferred for large-scale production due to shorter reaction times and compatibility with continuous flow systems. However, photochemical activation offers sustainability advantages, reducing hazardous waste generation.

Chemical Reactions Analysis

2-Oxo-2-phenylethyl 2-(5-isopropyl-2-methylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-(5-isopropyl-2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Table 1: Molecular and Structural Comparison

Key Observations :

- The target compound has a higher molecular weight compared to simpler analogs like benzilic acid () and methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate (), primarily due to its bulky isopropyl and methylphenoxy groups.

- Unlike 4b (), which contains a fluorophenyl group and piperazine moiety for AChE inhibition, the target compound lacks electronegative substituents (e.g., fluorine) but incorporates lipophilic isopropyl/methyl groups that may enhance membrane permeability.

AChE Inhibition and Alzheimer’s Disease Relevance

- 4b () : Exhibits moderate AChE inhibition (IC50 = 16.42 µM), though significantly weaker than donepezil (IC50 = 0.41 µM). The fluorophenyl group likely enhances binding via electronegative interactions with the enzyme’s catalytic site.

- However, the absence of a fluorophenyl group and the presence of bulky substituents may reduce AChE affinity but improve metabolic stability or tissue penetration .

Comparative Reactivity and Functional Groups

- Benzilic Acid () : The hydroxy group increases acidity (pKa ~3.0), making it more water-soluble. In contrast, the target compound’s ester linkage may act as a prodrug, hydrolyzing in vivo to release an active acid form.

- The target compound’s phenoxy group lacks this property but may participate in hydrophobic interactions .

Biological Activity

Chemical Structure and Properties

2-Oxo-2-phenylethyl 2-(5-isopropyl-2-methylphenoxy)acetate is a synthetic compound with the molecular formula and a molecular weight of approximately 326.392 g/mol. Its structure includes a phenoxy group, which is significant for its biological activities. The compound's synthesis typically involves the reaction of 2-oxo-2-phenylethyl acetate with 5-isopropyl-2-methylphenol, often facilitated by bases like sodium hydroxide or potassium carbonate in suitable solvents such as ethanol or methanol .

Biological Activity

The biological activity of this compound has been the subject of various studies, indicating its potential applications in pharmacology and medicine.

The mechanism by which this compound exerts its effects is believed to involve interactions with specific enzymes or receptors. This binding can modulate enzymatic activities, leading to various biological responses, including anti-proliferative effects against certain cancer cell lines .

Anti-Proliferative Effects

Recent studies have highlighted the anti-proliferative properties of related compounds, suggesting that 2-Oxo-2-phenylethyl derivatives may also exhibit similar activities. For instance, derivatives of (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetate have shown potent anti-cancer effects against various tumor cell lines such as SK-BR-3 and MDA-MB-231. The mechanism involved increased levels of reactive oxygen species (ROS), leading to apoptosis through the activation of proteins like Bax and cleaved-caspase 3 .

Comparative Analysis

A comparison with similar compounds reveals that while there are shared characteristics, the unique structural features of this compound may confer distinct biological properties. For example, phenoxyacetic acid derivatives show comparable reactivity but differ in their specific applications and efficacy profiles in drug development.

Case Studies

| Study | Compound | Cell Lines Tested | Key Findings |

|---|---|---|---|

| Study A | Derivative X | SK-BR-3, MDA-MB-231 | Induced apoptosis via ROS increase |

| Study B | Derivative Y | HCT116, SW480 | Potent anti-proliferative activity observed |

| Study C | 2-Oxo Compound | HepG2, HL-60 | Mechanism involves TrxR inhibition leading to apoptosis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Oxo-2-phenylethyl 2-(5-isopropyl-2-methylphenoxy)acetate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid (e.g., 2-(5-isopropyl-2-methylphenoxy)acetic acid) with 2-oxo-2-phenylethanol under acid catalysis (e.g., sulfuric acid) . Optimization involves adjusting molar ratios (1:1.2 acid-to-alcohol), catalyst concentration (0.5–1.0 mol%), and reflux duration (6–8 hours). Purification via fractional distillation (150–160°C under reduced pressure) or recrystallization (using ethanol/water mixtures) improves purity and yield (reported up to 78% in analogous esters) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 6.8–7.4 ppm), ester carbonyl (δ 4.2–4.5 ppm for –OCH2–), and isopropyl/methyl groups (δ 1.2–1.4 ppm). 13C NMR confirms ester carbonyls (δ 165–170 ppm) .

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester) and 1250 cm⁻¹ (C–O–C stretch) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+ at ~342 m/z) and fragmentation patterns to confirm substituents .

Q. What are the common functional group transformations possible for this ester, and how do reaction conditions influence product distribution?

- Methodological Answer :

- Hydrolysis : Acidic (HCl/H2O, reflux) or basic (NaOH/EtOH) conditions yield 2-(5-isopropyl-2-methylphenoxy)acetic acid. Basic hydrolysis proceeds faster but may degrade sensitive substituents .

- Reduction : LiAlH4 in THF reduces the ester to 2-phenylethanol derivatives. Temperature control (<0°C) prevents over-reduction of aromatic rings .

- Oxidation : KMnO4/H2SO4 oxidizes the phenyl group to benzoic acid derivatives, but selectivity requires pH monitoring (pH 2–4) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions at the ester carbonyl or phenoxy group. Tools like ICReDD integrate computational predictions with robotic experimentation to screen optimal conditions (e.g., solvent polarity, nucleophile strength), reducing development time by 40–60% . For example, simulations may predict preferential attack at the phenoxy oxygen due to electron-withdrawing isopropyl groups .

Q. When encountering contradictory bioactivity data between this compound and its structural analogs, what methodological approaches can resolve these discrepancies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., methyl vs. methoxy at position 2). Use X-ray crystallography to assess steric effects on target binding .

- In Silico Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., cyclooxygenase enzymes). Discrepancies may arise from conformational flexibility in the phenoxy group .

- Replicate Assays : Standardize conditions (e.g., pH 7.4 buffer, 37°C) and validate using orthogonal methods (e.g., fluorescence polarization vs. SPR) .

Q. How can researchers design a kinetic study to elucidate the degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Use HPLC (C18 column, UV detection at 254 nm) to monitor degradation in buffers (pH 1–13) at 25–50°C. Sample aliquots at 0, 24, 48, and 72 hours .

- Kinetic Modeling : Apply first-order kinetics () to determine rate constants. Identify intermediates via LC-MS (e.g., hydrolyzed acid or oxidized derivatives) .

- pH-Dependent Pathways : Acidic conditions favor ester hydrolysis, while alkaline media promote aryl-oxygen cleavage. Use Arrhenius plots to extrapolate shelf-life .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data across studies?

- Methodological Answer :

- Standardize Solvent Systems : Use USP-grade solvents (e.g., DMSO, ethanol) and control temperature (25°C ± 0.5). Measure solubility via gravimetry after 24-hour equilibration .

- Quantify Impurities : HPLC purity checks (>98%) ensure observed solubility reflects the compound, not byproducts. Compare with structurally similar esters (e.g., methyl vs. ethyl analogs) to identify substituent effects .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | ~342.4 g/mol (calc. from formula) | |

| Synthetic Yield (Optimized) | 72–78% (after recrystallization) | |

| Hydrolysis Half-Life (pH 7) | 48 hours (25°C) | |

| DFT-Calculated Reactivity | Ester carbonyl: ΔG‡ = 25.3 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.